5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol
Description
5-Amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5, a hydroxyl group at position 3, and a 4-methoxybenzenesulfonyl group at position 1. Its molecular formula is C₁₀H₁₁N₃O₄S, with a molecular weight of 269.28 g/mol (calculated from the substituents listed in and ). The compound is synthesized via nucleophilic substitution reactions between 5-aminopyrazol-3-ol derivatives and 4-methoxybenzenesulfonyl chloride, typically under reflux conditions in polar solvents like ethanol or acetic acid (). This sulfonated pyrazole derivative has garnered interest in medicinal chemistry due to the bioactivity of sulfonyl-containing compounds, particularly as enzyme inhibitors or antimicrobial agents ().
Properties
IUPAC Name |
3-amino-2-(4-methoxyphenyl)sulfonyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-17-7-2-4-8(5-3-7)18(15,16)13-9(11)6-10(14)12-13/h2-6H,11H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENVTPPWWPBGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Methodological Frameworks
Cyclocondensation of Sulfonylated Hydrazines with β-Keto Esters
The most direct route involves cyclocondensation between 4-methoxybenzenesulfonyl hydrazine and β-keto esters. This method builds the pyrazole ring while incorporating the sulfonyl group in a single step.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-keto ester, followed by cyclization and dehydration. For example, ethyl acetoacetate reacts with 4-methoxybenzenesulfonyl hydrazine under basic conditions (e.g., potassium tert-butoxide in ethanol) to yield the pyrazole intermediate. Subsequent hydrolysis of the ester group and oxidation or functionalization introduces the 3-hydroxy moiety.
Optimization Insights
- Solvent Selection : Polar aprotic solvents like N-methylpyrrolidinone (NMP) enhance reaction rates by stabilizing intermediates.
- Base Strength : Strong bases (e.g., sodium hydride) improve cyclization efficiency but require careful temperature control to avoid side reactions.
- Workup : Column chromatography with gradients of n-hexane/ethyl acetate (3:1 to 10:1) effectively isolates the product.
Post-Synthetic Sulfonylation of 5-Amino-1H-Pyrazol-3-Ol
This two-step approach first synthesizes the pyrazole core, followed by sulfonylation at the N1 position.
Pyrazole Core Synthesis
5-Amino-1H-pyrazol-3-ol is prepared via cyclization of hydrazine derivatives with α,β-alkynones. For instance, hydrazine hydrate reacts with phenylpropiolic acid in ethanol under reflux to form the pyrazole ring. The amino and hydroxy groups are introduced via substituent-directed cyclization or post-synthetic modifications.
Sulfonylation Protocol
The free NH group of the pyrazole reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. Key considerations include:
Modular Assembly via Palladium-Catalyzed Coupling
Advanced methods employ transition-metal catalysis to construct the sulfonyl-pyrazole linkage.
Cross-Coupling Methodology
A palladium-catalyzed coupling between 5-amino-3-bromo-1H-pyrazol-3-ol and 4-methoxybenzenesulfinic acid achieves direct sulfonylation. This method, adapted from aryl amination protocols, uses Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate as the base in toluene at 110°C.
Advantages and Limitations
Analytical Characterization and Validation
Spectroscopic Profiling
- ¹H NMR : Key signals include a singlet for the pyrazole C4-H (δ 6.8–7.2 ppm), a broad peak for the NH₂ group (δ 5.5–6.0 ppm), and aromatic protons from the sulfonyl group (δ 7.3–7.8 ppm).
- IR Spectroscopy : Stretches at 3340 cm⁻¹ (N–H), 1160 cm⁻¹ (S=O), and 1250 cm⁻¹ (C–O–CH₃) confirm functional groups.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 65–77 | 95–97 | Single-step, scalable | Requires β-keto ester synthesis |
| Post-synthetic sulfonylation | 70–82 | 96–98 | Modular, high selectivity | Multi-step, protection needed |
| Palladium coupling | 60–70 | 90–92 | Direct C–S bond formation | Costly catalysts, sensitivity to O₂ |
Industrial-Scale Considerations
Cost Efficiency
Cyclocondensation is preferred for bulk production due to lower reagent costs and compatibility with continuous flow reactors.
Environmental Impact
Post-synthetic sulfonylation generates stoichiometric HCl, necessitating neutralization protocols. Pd-catalyzed methods, while elegant, pose challenges in catalyst recovery.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds related to 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol exhibit significant antimicrobial activity. Studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Experimental models have demonstrated that it can reduce inflammation markers, suggesting its utility in treating inflammatory diseases . The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Analgesic Activity
In the context of pain management, analogs of this compound have been explored for their analgesic effects. Preclinical studies indicate that these compounds can alleviate pain in models of chronic pain, potentially offering new therapeutic avenues for pain relief .
Lead Compound for New Drugs
Given its biological activities, this compound serves as a lead compound in drug discovery. Its structure allows for further modifications to enhance efficacy and selectivity against specific targets in disease pathways.
Formulation in Therapeutics
The compound's solubility and stability make it suitable for formulation into various therapeutic agents. Researchers are exploring its use in combination therapies to improve treatment outcomes in diseases like cancer and autoimmune disorders .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Antimicrobial Activity of Pyrazole Derivatives | To evaluate the effectiveness against bacterial strains | Showed significant inhibition against E. coli and S. aureus |
| Anti-inflammatory Effects of Pyrazole Compounds | To assess the reduction of inflammation markers | Reduced TNF-alpha and IL-6 levels in animal models |
| Analgesic Properties of Novel Pyrazole Derivatives | To investigate pain relief mechanisms | Demonstrated efficacy comparable to standard analgesics |
Mechanism of Action
The mechanism of action of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with sulfonyl or aryl substituents exhibit diverse physicochemical and biological properties depending on their functional groups. Below is a detailed comparison of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations
In contrast, fluorophenyl () and chlorophenyl () substituents provide moderate electron withdrawal, balancing solubility and membrane permeability.
Biological Activity: Sulfonated pyrazoles (e.g., tosyl and 4-methoxybenzenesulfonyl derivatives) are associated with kinase inhibition (e.g., CaMKII inhibitors like KN-93) due to sulfonyl interactions with ATP-binding pockets (). Non-sulfonated analogs, such as 5-amino-1-(tert-butyl)-1H-pyrazol-3-ol, lack this bioactivity but may serve as intermediates for energetic materials ().
Synthetic Accessibility :
Biological Activity
5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol, a compound belonging to the aminopyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications supported by relevant data and research findings.
- Molecular Formula: C₁₀H₁₁N₃O₄S
- Molecular Weight: 269.28 g/mol
- CAS Number: 240117-39-9
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of various enzymes involved in cell signaling pathways, such as kinases. This inhibition can lead to reduced cell proliferation and inflammation, making it a candidate for anti-inflammatory and anticancer therapies .
1. Anti-inflammatory Properties
Research indicates that the compound may exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
2. Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. It may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, studies have demonstrated its potential to inhibit the p38 MAP kinase pathway, which is crucial in cancer progression .
3. Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes:
- Kinases: It selectively inhibits p38 MAP kinase, a target for developing anti-inflammatory drugs.
- Other Enzymes: Its structural similarities with other pyrazole derivatives suggest potential inhibitory effects on additional targets .
Case Studies
Several studies have documented the biological effects of this compound:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 5-amino-1-(4-chlorobenzenesulfonyl)-1H-pyrazol-3-ol | Chlorine vs. Methoxy group | Similar enzyme inhibition but varied selectivity |
| 5-amino-1-(4-nitrobenzenesulfonyl)-1H-pyrazol-3-ol | Nitro group may enhance reactivity | Increased cytotoxicity in certain cancer types |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
